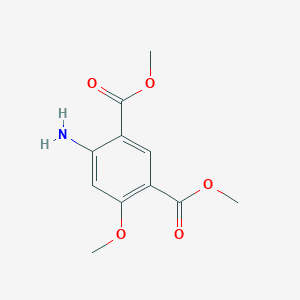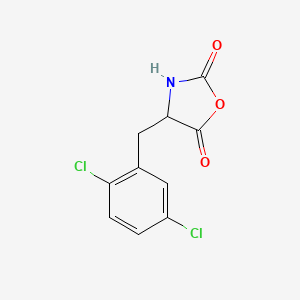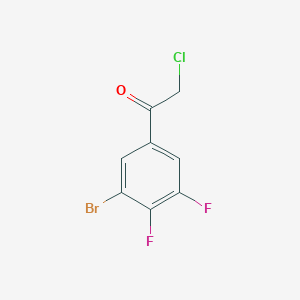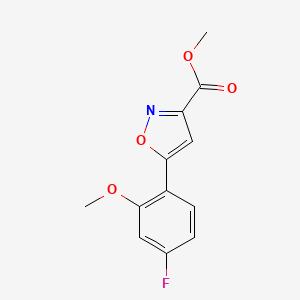
Deacetyl Vinorelbine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetyl Vinorelbine-d3 is a labeled metabolite of Vinorelbine, a semi-synthetic vinca alkaloid. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The compound has a molecular formula of C43H49D3N4O7 and a molecular weight of 739.91 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl Vinorelbine-d3 involves the deacetylation of Vinorelbine. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis technologies. The process involves multiple steps, including purification and quality control, to ensure the compound meets research-grade standards .
化学反応の分析
Types of Reactions
Deacetyl Vinorelbine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs.
科学的研究の応用
Deacetyl Vinorelbine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in cellular studies to understand the effects of Vinorelbine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to evaluate drug interactions and metabolic profiles.
Industry: Applied in the development of new therapeutic agents and in quality control processes
作用機序
Deacetyl Vinorelbine-d3 exerts its effects by interfering with the polymerization of tubulin, a protein essential for microtubule formation. This disruption leads to the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase. The compound targets mitotic tubulin and associated proteins, making it effective in promoting apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Vinorelbine: The parent compound, used in cancer treatment.
Vinblastine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vincristine: Known for its use in treating hematological malignancies.
Vindesine: A derivative with applications in various cancer therapies.
Uniqueness
Deacetyl Vinorelbine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C43H52N4O7 |
|---|---|
分子量 |
736.9 g/mol |
IUPAC名 |
methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1 |
InChIキー |
OBAOAFYUDIHEFP-CFQNGAHTSA-N |
異性体SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
正規SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)



![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
